Cas no 24647-82-3 (Methyl 2-formylthiophene-3-carboxylate)

Methyl 2-formylthiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-formylthiophene-3-carboxylate
- 3-Thiophenecarboxylic acid,2-formyl-,methyl ester
- EN300-196247
- 2-Formyl-3-thiophenecarboxylic acid methyl ester
- AS-48585
- Z1511769945
- AKOS022173750
- DA-43083
- ZAA64782
- Methyl2-formylthiophene-3-carboxylate
- SCHEMBL8464477
- F51576
- A877847
- 3-Thiophenecarboxylic acid, 2-formyl-, methyl ester
- MFCD01859943
- 24647-82-3
- DTXSID00631712
-
- MDL: MFCD01859943
- インチ: InChI=1S/C7H6O3S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-4H,1H3
- InChIKey: ADAAURCEFZTYJX-UHFFFAOYSA-N
- SMILES: COC(=O)C1=C(C=O)SC=C1
計算された属性
- 精确分子量: 170.00400
- 同位素质量: 170.00376522g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 169
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 71.6Ų
じっけんとくせい
- PSA: 71.61000
- LogP: 1.34720
Methyl 2-formylthiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | TBW123-5g |
METHYL 2-FORMYLTHIOPHENE-3-CARBOXYLATE |
24647-82-3 | 95% | 5g |
$775 | 2023-09-07 | |
Chemenu | CM122603-1g |
methyl 2-formylthiophene-3-carboxylate |
24647-82-3 | 97% | 1g |
$320 | 2021-08-05 | |
Alichem | A169005610-1g |
Methyl 2-formylthiophene-3-carboxylate |
24647-82-3 | 97% | 1g |
$276.00 | 2023-09-02 | |
Enamine | EN300-196247-0.1g |
methyl 2-formylthiophene-3-carboxylate |
24647-82-3 | 95% | 0.1g |
$132.0 | 2023-09-17 | |
1PlusChem | 1P002PDM-1g |
3-Thiophenecarboxylic acid, 2-formyl-, methyl ester |
24647-82-3 | 95% | 1g |
$471.00 | 2025-02-19 | |
Enamine | EN300-196247-10g |
methyl 2-formylthiophene-3-carboxylate |
24647-82-3 | 95% | 10g |
$3080.0 | 2023-09-17 | |
A2B Chem LLC | AB25402-1g |
Methyl 2-formylthiophene-3-carboxylate |
24647-82-3 | 95% | 1g |
$405.00 | 2024-04-20 | |
Aaron | AR002PLY-250mg |
3-Thiophenecarboxylic acid, 2-formyl-, methyl ester |
24647-82-3 | 95% | 250mg |
$141.00 | 2025-01-21 | |
Aaron | AR002PLY-10g |
3-Thiophenecarboxylic acid, 2-formyl-, methyl ester |
24647-82-3 | 95% | 10g |
$4260.00 | 2023-12-14 | |
abcr | AB441395-1g |
Methyl 2-formylthiophene-3-carboxylate; . |
24647-82-3 | 1g |
€665.80 | 2025-02-13 |
Methyl 2-formylthiophene-3-carboxylate 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
Methyl 2-formylthiophene-3-carboxylateに関する追加情報
Methyl 2-formylthiophene-3-carboxylate (CAS No. 24647-82-3): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Methyl 2-formylthiophene-3-carboxylate, identified by the chemical compound identifier CAS No. 24647-82-3, is a significant intermediate in the realm of chemical biology and medicinal chemistry. This compound, characterized by its thiophene core and functionalized with both a formyl group and a carboxylate moiety, has garnered considerable attention due to its structural versatility and reactivity. The unique combination of these functional groups makes it a valuable building block for synthesizing a wide array of pharmacologically relevant molecules.
The Methyl 2-formylthiophene-3-carboxylate molecule exhibits a distinct aromatic system that is conducive to various chemical transformations. The presence of the formyl group (CHO) at the 2-position of the thiophene ring allows for further derivatization through condensation reactions, such as the formation of Schiff bases or participation in Michael additions. Concurrently, the carboxylate group (COOCH₃) at the 3-position provides a site for esterification, amidation, or other nucleophilic substitutions, enabling the construction of more complex molecular architectures.
In recent years, the applications of thiophene derivatives in medicinal chemistry have expanded significantly. Thiophenes are known for their ability to interact with biological targets due to their planar structure and ability to penetrate biological membranes. The specific substitution pattern in Methyl 2-formylthiophene-3-carboxylate has been explored in the design of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. For instance, studies have demonstrated its utility in generating small-molecule inhibitors that modulate enzyme activity by forming covalent bonds with key residues.
The formyl group in Methyl 2-formylthiophene-3-carboxylate serves as a versatile handle for further functionalization. It can undergo condensation reactions with amines to form imines or Schiff bases, which have been reported to exhibit significant biological activity. These intermediates can be further modified to enhance their pharmacological properties, such as solubility, bioavailability, and target specificity. Additionally, the formyl group can participate in nucleophilic addition reactions, allowing for the introduction of diverse functional groups at this position.
The carboxylate moiety in Methyl 2-formylthiophene-3-carboxylate also plays a crucial role in its synthetic utility. It can be used to introduce various substituents through esterification or amidation reactions. For example, reacting it with alcohols or phenols under acidic conditions yields corresponding esters, which can be further transformed into other functional groups via hydrolysis or reduction. Similarly, reaction with ammonia or amine derivatives produces amides, which are common motifs in drug molecules.
Recent advancements in synthetic methodologies have further enhanced the applicability of Methyl 2-formylthiophene-3-carboxylate. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the introduction of aryl or heteroaryl groups at specific positions on the thiophene ring. These techniques have been instrumental in generating libraries of substituted thiophenes for high-throughput screening against biological targets.
The pharmaceutical industry has also leveraged Methyl 2-formylthiophene-3-carboxylate in the development of novel therapeutics. Researchers have utilized its structural framework to design molecules that interact with protein targets through non-covalent interactions. For example, thiophene derivatives have been shown to modulate G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes and are implicated in various diseases.
In conclusion, Methyl 2-formylthiophene-3-carboxylate (CAS No. 24647-82-3) is a multifaceted intermediate with broad applications in chemical biology and medicinal chemistry. Its unique structural features allow for diverse chemical transformations, making it an invaluable tool for synthesizing novel pharmacologically active compounds. The ongoing research into thiophene derivatives continues to uncover new possibilities for their use in drug discovery and development.
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